Isodecyl isotridecyl phthalate

Description

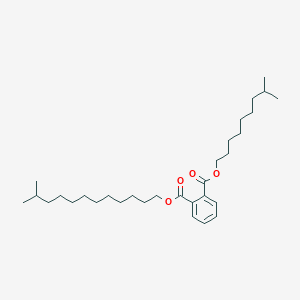

Structure

2D Structure

Properties

IUPAC Name |

1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-26(2)20-14-10-7-5-6-8-12-18-24-34-30(32)28-22-16-17-23-29(28)31(33)35-25-19-13-9-11-15-21-27(3)4/h16-17,22-23,26-27H,5-15,18-21,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZLEPRTLYUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234318 | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85168-77-0 | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085168770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Industrial Production of Isodecyl Isotridecyl Phthalate

Esterification Reactions for Phthalate (B1215562) Synthesis

The synthesis of isodecyl isotridecyl phthalate is a classic example of Fischer-Speier esterification, a reaction that has been refined over a century to optimize yield and purity for industrial-scale production. nih.gov

The production of phthalate esters, including this compound, is achieved by reacting phthalic anhydride (B1165640) with an excess of the desired alcohols. wikipedia.org The reaction proceeds in two main stages. The first step, the formation of a monoester, is a rapid and exothermic reaction that occurs readily when phthalic anhydride is treated with an alcohol. wikipedia.orgnih.gov The second step, the conversion of the monoester to a diester, is a slower, reversible reaction that requires a catalyst and the removal of water to drive the equilibrium towards the final product. wikipedia.orgnih.gov

To achieve a high conversion rate to the diester, water produced during the reaction is continuously removed, typically by azeotropic distillation. prepchem.com

The specific properties of this compound are derived from the alcohols used in its synthesis: isodecyl alcohol and tridecyl alcohol. These are branched-chain alcohols, which contribute to the plasticizer's desirable characteristics. Isodecyl alcohol is a C10 alcohol, and tridecyl alcohol is a C13 alcohol. nih.gov The use of a mixture of these alcohols results in a mixed phthalate ester with a range of molecular weights and isomeric structures, which enhances its performance as a plasticizer. The branched nature of the alkyl chains in isodecyl and tridecyl alcohols leads to reduced volatility and increased thermal stability in the final phthalate product.

Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions and the choice of catalyst.

The esterification reaction is typically carried out at elevated temperatures, generally ranging from 150°C to 200°C, and can sometimes reach up to 240°C. These high temperatures are necessary to drive the reaction forward and to facilitate the removal of water. wikipedia.org Reflux conditions are maintained to ensure that the alcohols, which have lower boiling points than the phthalate esters, are returned to the reaction mixture while water is continuously removed. researchgate.net The specific temperature profile can be adjusted based on the catalyst used and the desired reaction rate. google.com For instance, the initial monoesterification can occur at a lower temperature of around 140-150°C. google.com

Acid catalysts are crucial for accelerating the slow second step of the esterification process. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. These catalysts work by protonating the carboxylic acid group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net While effective, traditional acid catalysts like sulfuric acid can sometimes lead to undesirable side reactions, such as the formation of olefins, especially at higher temperatures. google.com Aromatic sulfonic acids, such as p-toluenesulfonic acid, are often preferred as they can provide rapid conversion with fewer side products. google.com In addition to traditional acid catalysts, organometallic catalysts, particularly those based on titanium, zirconium, and tin, are widely used in industrial processes due to their high selectivity and efficiency. google.comgoogle.com

Table 1: Key Reaction Parameters in the Synthesis of this compound

| Parameter | Typical Range/Value | Description |

|---|---|---|

| Temperature | 150–240°C | Optimal for ester bond formation and water removal. |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or organometallic catalysts (e.g., titanium-based) | Accelerates the rate of the esterification reaction. google.com |

| Reaction Time | 3–6 hours (for the second esterification step) | Ensures near-complete conversion to the diester. google.com |

| Pressure | Atmospheric to slight vacuum | Atmospheric pressure is typical during the reaction, with a vacuum applied during the purification stage to remove excess alcohol and water. |

| Molar Ratio (Alcohol:Phthalic Anhydride) | 2.1:1 to 3.0:1 | An excess of alcohol is used to drive the reaction equilibrium towards the formation of the diester product. google.com |

Industrial-Scale Manufacturing Processes

On an industrial scale, the production of this compound is typically carried out in large, agitated reactors. The process is often run in a continuous or semi-continuous mode, where the reactants (phthalic anhydride and the alcohol mixture) and the catalyst are continuously fed into the reactor. The reaction mixture is maintained at the optimal temperature and pressure to ensure efficient esterification.

Following the reaction, the crude ester product undergoes a series of purification steps. This includes the removal of excess unreacted alcohols and the catalyst. The excess alcohol is typically recovered by vacuum distillation and recycled back into the process. The catalyst is often neutralized with a base, and the resulting salts are removed by washing with water. google.com A final filtration step ensures the purity of the final this compound product, which is expected to have an ester content of over 99.8%.

Reactor Design and Continuous Processing Techniques

The industrial synthesis of this compound, a high-molecular-weight plasticizer, is predominantly carried out through esterification in large-scale reactors designed for continuous operation. The primary raw materials, phthalic anhydride and a blend of isodecyl and isotridecyl alcohols, are continuously fed into these reactor systems.

Reactor systems for phthalate production are typically continuous stirred-tank reactors (CSTRs), which are often arranged in series. google.comscribd.com A configuration involving multiple esterification kettles connected in series allows for a progressive increase in the conversion rate of phthalic anhydride. google.com This setup ensures that the reaction solution flows successively from one reactor to the next, with each stage operating under specific, controlled temperatures. google.com For instance, a continuous process for a similar phthalate, Dioctyl Phthalate (DOP), utilizes six series-connected esterification kettles with reaction temperatures progressively increasing from 190°C to 235°C across the series. google.com

The design of these reactors incorporates robust agitation and heating systems to manage the reaction kinetics effectively. High-efficiency mixing is crucial. Modern reactor designs may feature a single pitched blade or hydrofoil type turbine to maximize the pumping capacity and achieve high reactor turnover rates, which can range from 2.5 to 20. google.com This vigorous mixing minimizes the concentration gradient of water, a byproduct of the reaction, between different regions of the reactor, thereby enhancing the reaction rate. google.com To further improve flow dynamics and prevent short-circuiting of the liquid flow to the impeller, a draft tube may be optionally included in the reactor design. google.com The reactors are also equipped to operate under controlled pressure and temperature, with heat often supplied by high-pressure steam. google.com

Continuous processing is favored in industrial production for its efficiency and consistency. In this setup, the reactants are continuously introduced while the product stream is simultaneously withdrawn. google.com A critical aspect of the continuous process is the management of byproducts. Water formed during the esterification is continuously removed, often through azeotropic distillation with excess alcohol, to drive the reaction equilibrium towards the product side. google.com The vapor stream containing alcohol and water is passed through a tower where they are separated. The recovered alcohol is then condensed and returned to the esterification reactor, minimizing waste and improving raw material efficiency. google.com

Table 1: Key Features of Industrial Reactors for Phthalate Synthesis

| Feature | Description | Purpose | Source |

|---|---|---|---|

| Reactor Type | Continuous Stirred-Tank Reactors (CSTRs), often in series. | Ensures consistent product quality and high throughput. | google.comscribd.com |

| Agitation System | High-efficiency impellers (e.g., pitched blade, hydrofoil). | Promotes mixing, enhances heat transfer, and facilitates water removal. | google.com |

| Processing Mode | Continuous feeding of reactants and withdrawal of product. | Achieves high production capacity and low energy consumption. | google.com |

| Temperature Control | Progressive heating, typically from 150°C to 240°C. | Optimizes reaction kinetics and drives the reaction to completion. | google.com |

| Byproduct Removal | Continuous removal of water via azeotropic distillation. | Shifts reaction equilibrium to favor ester formation. | google.com |

Purification Methodologies: Distillation and Post-Synthesis Treatments

Following the esterification reaction, the crude this compound undergoes a multi-step purification process to remove unreacted raw materials, the catalyst, and byproducts. These post-synthesis treatments are critical for achieving the high purity (typically >99%) required for commercial applications and ensuring product performance and safety.

The purification sequence generally includes:

Dealcoholization/Stripping : The first step involves removing the excess isodecyl and isotridecyl alcohols. This is typically achieved through vacuum distillation or steam stripping. google.com In one patented process for a similar phthalate, excess alcohol and water are removed by vacuum distillation at 170–180°C under reduced pressure. Steam stripping is also a common technique. google.com

Neutralization and Water Washing : After the removal of excess alcohol, the crude ester is neutralized to remove residual acidic species, such as unreacted phthalic acid or acidic catalysts like sulfuric acid or p-toluenesulfonic acid. google.com This is followed by water washing to remove the resulting salts and any remaining water-soluble impurities. google.com

Drying : The washed ester is then dried to remove any residual water. google.com

Final Filtration/Adsorption : The final step often involves filtration to remove any solid particles, such as residual catalyst. google.com Adsorption techniques may also be employed to eliminate final traces of impurities. google.comnih.gov

Distillation is a cornerstone of the purification process. Given the high boiling point (468.2°C) and low volatility of this compound, purification is performed via vacuum distillation. This allows the separation to occur at lower temperatures, preventing thermal degradation of the product. Molecular distillation, a technique characterized by a short distance between the evaporator and condenser under a high vacuum, is another effective method for removing contaminants from high-molecular-weight, heat-sensitive compounds and is suitable for achieving high purity in essential oils and similar materials. researchgate.net

Table 2: Post-Synthesis Purification Steps for this compound

| Step | Method(s) | Impurities Removed | Source |

|---|---|---|---|

| Dealcoholization | Vacuum Distillation, Steam Stripping | Excess isodecyl and isotridecyl alcohols | google.com |

| Neutralization | Alkaline Washing | Residual acid catalyst, unreacted phthalic acid | google.com |

| Washing | Water Washing | Salts, water-soluble impurities | google.com |

| Drying | Vacuum Drying | Residual water | google.com |

| Final Purification | Filtration, Adsorption | Solid catalyst residues, trace impurities | google.comgoogle.com |

Process Optimization and Yield Enhancement Strategies

Catalyst Selection and Concentration: The choice of catalyst is a critical factor. While traditional strong acids like sulfuric acid and p-toluenesulfonic acid are effective, they can cause corrosion and environmental issues. Organometallic catalysts, particularly tetra-alkyl titanates like titanium isopropoxide, have become widely used due to their high selectivity, which suppresses the formation of byproducts such as dialkyl ethers. google.comgoogle.com The catalyst concentration is carefully controlled; for example, titanium isopropoxide may be used in amounts of 0.02–1% by weight relative to phthalic acid. Research into solid acid catalysts, such as sulfamic acid or composite catalysts, aims to simplify separation and enable catalyst recycling, facilitating continuous production. google.com

Molar Ratio of Reactants: The esterification reaction is reversible, so using an excess of the alcohol reactants drives the equilibrium towards the formation of the diester product. google.com The molar ratio of total alcohols (isodecyl and isotridecyl) to phthalic anhydride is a key parameter. Ratios typically range from 2.1:1 to 5.0:1. google.com While a higher excess of alcohol increases the conversion rate, it also increases the amount that must be removed and recycled during purification, impacting reactor capacity and costs. google.com An optimal balance is therefore sought to maximize efficiency.

Reaction Temperature and Time: The reaction temperature is maintained between 150°C and 240°C. Higher temperatures accelerate the reaction rate but must be controlled to avoid thermal degradation of the product and minimize side reactions. google.com In a continuous process with reactors in series, the temperature is often increased in successive stages to push the reaction toward completion. google.com The reaction time can be reduced by operating at higher temperatures; for instance, using certain catalysts at 140–240°C can reduce reaction times to 1–4 hours.

Efficient Byproduct Removal: The continuous removal of water, a byproduct of the esterification, is essential for achieving high yields. google.com As previously mentioned, this is typically accomplished by azeotropic distillation with the excess alcohol. google.com The efficiency of the water removal process is directly linked to the reactor's mixing intensity and the design of the separation tower. google.comgoogle.com

Table 3: Summary of Yield Enhancement Strategies

| Strategy | Parameter | Typical Range/Value | Impact on Process | Source |

|---|---|---|---|---|

| Catalyst Optimization | Type | Tetra-alkyl titanates, Sulfuric acid, Solid acids | Increases reaction rate and selectivity; simplifies purification. | google.comgoogle.com |

| Concentration | 0.02-10 wt% of phthalic anhydride | Balances reaction speed with cost and removal requirements. | google.com | |

| Molar Ratio Control | Alcohol : Phthalic Anhydride | 2.1:1 to 5.0:1 | Drives equilibrium toward product formation. | google.com |

| Temperature Management | Reaction Temperature | 150°C - 240°C | Accelerates reaction rate; must be balanced to avoid side reactions. |

| Byproduct Removal | Method | Continuous azeotropic distillation | Pushes reaction equilibrium to achieve high conversion. | google.comgoogle.com |

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main product |

| Phthalic Anhydride | Primary reactant |

| Isodecyl Alcohol | Reactant |

| Isotridecyl Alcohol | Reactant |

| Sulfuric Acid | Catalyst |

| p-Toluenesulfonic Acid | Catalyst |

| Titanium Isopropoxide | Catalyst |

| Dioctyl Phthalate (DOP) | Similar phthalate used for process comparison |

| Water | Byproduct |

Chemical Reactivity and Environmental Degradation Pathways of Isodecyl Isotridecyl Phthalate

Fundamental Chemical Reactions

Isodecyl isotridecyl phthalate (B1215562), a high molecular weight phthalate ester, undergoes several fundamental chemical reactions that are key to understanding its environmental fate. These reactions primarily involve the cleavage of its ester bonds.

Hydrolysis Mechanisms in Diverse Environments (Acidic, Basic, Neutral)

Hydrolysis is a primary chemical transformation process for phthalate esters, involving the reaction of the compound with water to break the ester linkage, forming a carboxylic acid and an alcohol. researchgate.net For Isodecyl isotridecyl phthalate, this results in the formation of phthalic acid and a mixture of isodecyl and isotridecyl alcohols. The rate of this reaction is highly dependent on the pH of the environment. researchgate.net

Neutral Conditions: At a neutral pH, the hydrolysis of phthalate esters is generally a very slow process with negligible rates. researchgate.netresearchgate.net

Acidic Conditions: Acid-catalyzed hydrolysis occurs, typically leading to the formation of the corresponding monoester and alcohol. researchgate.net However, the rate of acid-catalyzed hydrolysis for phthalate esters is estimated to be significantly slower—by about four orders of magnitude—than hydrolysis under basic conditions. researchgate.net

Basic Conditions: The hydrolysis rate is substantially increased in basic or alkaline environments. researchgate.net Base-catalyzed hydrolysis is a critical degradation pathway, proceeding through the formation of a monoester intermediate and ultimately yielding phthalic acid and the corresponding alcohols. researchgate.net

The process can occur in two steps: first, the diester is hydrolyzed to a monoester and one alcohol molecule, and a second hydrolysis step converts the monoester into phthalic acid and a second alcohol molecule. researchgate.net Temperature also influences the rate of hydrolysis, with higher temperatures generally increasing the reaction speed. researchgate.net

| Environmental Condition | Relative Hydrolysis Rate | Primary Products |

|---|---|---|

| Acidic (e.g., pH < 7) | Slow | Monoester, Isodecyl/Isotridecyl Alcohol |

| Neutral (e.g., pH ≈ 7) | Very Slow / Negligible | Minimal to no reaction |

| Basic (e.g., pH > 7) | Fast | Phthalic Acid, Isodecyl/Isotridecyl Alcohol |

Transesterification Processes

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. While primarily known as a method for synthesizing esters, it can also be a degradation pathway. For some phthalate esters, such as diethyl phthalate (DEP), degradation has been observed to proceed through a combination of hydrolysis and transesterification processes in the presence of other alcohols like methanol. researchgate.net This suggests a potential pathway where the isodecyl or isotridecyl alcohol groups on the phthalate molecule could be exchanged with other environmental alcohols, altering the compound's structure and properties. However, specific research detailing transesterification as a primary environmental degradation pathway for this compound is limited.

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, this primarily includes degradation by light and heat.

Photolysis (Direct and Indirect)

| Phthalate Ester | Photolysis Rate Constant (k) under UV irradiation (h⁻¹) |

|---|---|

| Dimethyl phthalate (DMP) | 0.02636 |

| Di-n-butyl phthalate (DBP) | 0.1005 |

| Di-n-octyl phthalate (DOP) | 0.958 |

Thermal Degradation Characteristics

Thermal degradation occurs when a molecule breaks down at elevated temperatures. Phthalate esters are known to decompose at high temperatures. The presence of other materials, such as polyvinyl chloride (PVC), can significantly influence the degradation temperature. For instance, some phthalates begin to degrade at lower temperatures when in the presence of PVC. researchgate.net Di(2-ethylhexyl) phthalate (DEHP) has been shown to decompose at a lower temperature when mixed with PVC than when heated alone. researchgate.net this compound is combustible but must be preheated before ignition can occur. noaa.gov

| Property | Value |

| Flash Point | 232°C (450°F) noaa.gov |

| Autoignition Temperature | 402°C (755°F) noaa.gov |

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms and is considered a primary pathway for the mineralization of phthalate esters in the environment. nih.govd-nb.info The biodegradability of phthalates is related to their chemical structure, with the rate of degradation tending to decrease as the length of the alkyl chain increases.

The general aerobic biodegradation pathway for phthalate esters proceeds in several steps:

Hydrolysis: The degradation is initiated by the action of esterase enzymes, which hydrolyze the diester into a monoester and then into phthalic acid and the corresponding alcohols. nih.gov

Ring Cleavage: The resulting phthalic acid is then converted by dioxygenase enzymes into dihydroxylated intermediates. nih.gov

Metabolism: These intermediates undergo ring cleavage and are further metabolized, eventually entering central metabolic pathways like the Krebs cycle. nih.gov

Studies on high molecular weight phthalates similar to this compound have demonstrated this process. For instance, diisodecyl phthalate (DIDP) was efficiently degraded by Bacillus sp. SB-007, which transformed the parent compound into monoisodecyl phthalate and phthalic acid. nih.gov Similarly, ditridecyl phthalate has been shown to biodegrade, with initial products being phthalic acid and tridecyl alcohol when incubated with Pseudomonas acidovorans. nih.gov Given its structural similarity, this compound is expected to biodegrade through a similar pathway, although likely at a slower rate than shorter-chain phthalates. researchgate.net

Microbial Degradation Pathways in Aerobic Conditions

Under aerobic conditions, microorganisms employ a multi-step enzymatic strategy to mineralize phthalate esters. The process begins with the cleavage of the ester bonds, followed by the breakdown of the central aromatic ring. nih.gov

The first and often rate-limiting step in the aerobic biodegradation of phthalate esters is the hydrolysis of the two ester linkages. d-nb.info This reaction is catalyzed by various microbial esterases, also known as hydrolases, which sever the ester bonds to release phthalic acid and the corresponding alcohols—in this case, isodecanol and isotridecanol. d-nb.infonih.gov

The general reaction can be summarized as: this compound + 2 H₂O → Phthalic Acid + Isodecanol + Isotridecanol

These esterases exhibit broad substrate specificity but their efficiency can be influenced by the structure of the alkyl chains. acs.org The released alcohols are typically readily metabolized by microorganisms as a source of carbon and energy. d-nb.info The subsequent degradation focuses on the phthalic acid moiety.

Table 1: Key Enzymes in Aerobic Degradation of Phthalates

| Enzymatic Step | Enzyme Class | Function | Products |

| Initial Hydrolysis | Esterase / Hydrolase | Cleavage of ester bonds | Phthalic Acid, Alcohols |

| Aromatic Ring Activation | Dioxygenase | Introduction of hydroxyl groups | Dihydroxylated intermediates |

| Aromatic Ring Cleavage | Dioxygenase | Opening of the benzene (B151609) ring | Aliphatic dicarboxylic acids |

Following hydrolysis, the phthalic acid molecule undergoes attack by powerful oxidizing enzymes called dioxygenases. nih.gov In most aerobic bacteria, phthalate is converted to dihydroxylated intermediates by specific phthalate dioxygenases. nih.gov These enzymes are crucial as they incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, destabilizing it and preparing it for cleavage. nih.govresearchgate.net

The typical aerobic pathway proceeds as follows:

Dihydroxylation: Aromatic ring-hydroxylating dioxygenases catalyze the addition of two hydroxyl (-OH) groups to the phthalate ring, forming a cis-dihydrodiol intermediate. researchgate.net

Dehydrogenation and Decarboxylation: The intermediate is then acted upon by dehydrogenases, leading to the formation of protocatechuate (3,4-dihydroxybenzoate). d-nb.inforesearchgate.net

Ring Fission: Protocatechuate is a key central intermediate that is subsequently cleaved by other dioxygenases (either ortho- or meta-cleavage), breaking open the aromatic ring and forming linear aliphatic compounds. nih.gov These smaller molecules can then readily enter central metabolic pathways like the Krebs cycle to be completely mineralized to CO₂ and water. mdpi.com

Microbial Degradation Pathways in Anaerobic Conditions

In the absence of oxygen, microorganisms utilize a fundamentally different set of biochemical reactions to break down phthalates. nih.gov This pathway avoids the use of oxygenases and instead relies on activation and decarboxylation steps to process the aromatic ring. nih.gov

The initial step in the anaerobic degradation of phthalic acid involves its activation to a more reactive thioester derivative, typically phthaloyl-CoA. researchgate.netnih.gov This activation is an energy-dependent process catalyzed by specific enzymes. d-nb.info

Two primary mechanisms for this activation have been identified in different anaerobic bacteria:

CoA Transferases: In denitrifying bacteria, a succinyl-CoA:phthalate CoA transferase (SPCT) enzyme transfers a CoA moiety from succinyl-CoA to phthalate. nih.govd-nb.info

CoA Ligases: In sulfate-reducing bacteria, an ATP-dependent phthalate CoA ligase (PCL) directly attaches a CoA molecule to phthalate. d-nb.info

The formation of phthaloyl-CoA is critical as it prepares the molecule for the subsequent decarboxylation step. nih.gov

Once activated to phthaloyl-CoA, the molecule undergoes a crucial decarboxylation reaction where one of the two carboxyl groups is removed. ufz.de This step is catalyzed by phthaloyl-CoA decarboxylase (PCD), an enzyme that converts the extremely unstable phthaloyl-CoA into benzoyl-CoA. nih.govsci-hub.se

Benzoyl-CoA is a central and universal intermediate in the anaerobic degradation of a wide variety of aromatic compounds. nih.govd-nb.info From this point, the benzoyl-CoA degradation pathway is initiated, which involves the reduction and eventual cleavage of the aromatic ring without the involvement of oxygen, ultimately leading to intermediates that can be funneled into central metabolism. ufz.de

Table 2: Key Enzymes in Anaerobic Degradation of Phthalates

| Enzymatic Step | Enzyme Class | Function | Key Intermediate |

| Thioester Activation | CoA Transferase / CoA Ligase | Activation of phthalic acid | Phthaloyl-CoA |

| Decarboxylation | Phthaloyl-CoA Decarboxylase (PCD) | Removal of a carboxyl group | Benzoyl-CoA |

| Aromatic Ring Reduction | Benzoyl-CoA Reductase | Dearomatization of the ring | Cyclic dienoyl-CoA |

Influence of Alkyl Chain Branching on Biodegradability

The molecular structure of the alcohol moieties in phthalate esters significantly impacts their biodegradability. The isodecyl and isotridecyl groups are branched alkyl chains, which generally leads to slower degradation rates compared to their linear counterparts. nih.gov

Research comparing linear and branched-chain esters has revealed several key findings:

Steric Hindrance: The branching of the alkyl chain can create steric hindrance, making it more difficult for hydrolytic enzymes (esterases) to access and cleave the ester bond. researchgate.net Studies on di(2-ethylhexyl) maleate (DEHM), which has a branched structure similar to the esters in this compound, showed almost no degradation, while maleates with unbranched side chains were hydrolyzed at acceptable rates. nih.govresearchgate.net

Metabolite Formation: The initial hydrolysis of branched-chain phthalates can lead to the temporary accumulation of monoester metabolites, which in some cases can inhibit further microbial activity. nih.gov

Interaction Mechanisms with Polymeric Systems

Plasticizing Action: Molecular-Level Interactions

The primary role of isodecyl isotridecyl phthalate (B1215562) as a plasticizer is to increase the flexibility of the polymer. This is achieved by altering the interactions between the long polymer chains that constitute the bulk material.

In their natural state, polymer chains are often held together by strong intermolecular forces, such as van der Waals forces. These forces cause the chains to pack tightly together, resulting in a rigid and often brittle material. When isodecyl isotridecyl phthalate is introduced into the polymer matrix, its molecules, which are smaller than the polymer chains, insert themselves between these chains. This physical separation increases the distance between the polymer chains, thereby weakening the intermolecular forces that hold them together. The long, branched alkyl chains of this compound play a crucial role in this process, effectively shielding the polymer chains from one another. vulcanchem.com

By disrupting the intermolecular forces, this compound increases the "free volume" within the polymer structure. This increased free volume allows the polymer chains to move more freely past one another. The enhanced molecular mobility translates to a more flexible and less rigid material. This increased flexibility improves the durability of the polymer, making it more resistant to cracking and breaking under stress. The presence of the plasticizer essentially lubricates the polymer chains at a molecular level, allowing for greater elongation and deformation before failure. The use of high molecular weight phthalates like this compound also contributes to the longevity of the product due to their lower volatility and reduced migration from the polymer matrix over time. vulcanchem.com

Impact on Polymer Mechanical Properties

The molecular-level interactions of this compound have a direct and measurable impact on the bulk mechanical properties of the polymer.

Brittleness, the tendency of a material to fracture with little to no plastic deformation, is a key characteristic of many unmodified polymers. By increasing the mobility of the polymer chains, this compound allows the material to absorb more energy before fracturing. This results in a significant reduction in brittleness and an increase in the material's toughness and resilience. umd.edu

The glass-transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers. numberanalytics.com It represents the temperature at which a polymer transitions from a hard, glassy state to a softer, more rubbery state. numberanalytics.com Plasticizers, including this compound, work by lowering the Tg of the polymer. umd.eduvulcanchem.com By increasing the free volume and molecular mobility, the plasticizer allows the polymer chains to achieve the necessary motion for the glass transition at a lower temperature. umd.edu This effect is fundamental to the plasticizing action and is a key parameter in formulating flexible polymer products. vulcanchem.com

Compatibility with Various Polymer Resins

This compound is primarily used as a plasticizer for polyvinyl chloride (PVC), a versatile and widely used polymer. Its high molecular weight and branched structure make it particularly suitable for flexible PVC applications where low volatility and good thermal stability are required. vulcanchem.com

Beyond PVC, phthalate plasticizers are known to be compatible with a range of other polymer resins. While specific data for this compound with all polymer types is not extensively detailed in the provided search results, general compatibility of phthalates extends to:

Polyurethane (PU) umd.edu

Polysulfide polymers umd.edu

Acrylic-based polymers umd.edu

Rubbers greenfacts.org

The selection of a plasticizer is highly dependent on the specific polymer and the desired end-properties of the final product. wikipedia.org The branched alkyl chains of this compound influence its solubility and plasticizing efficiency, making it a preferred choice for applications demanding high performance and durability. vulcanchem.com

Blending with Other Plasticizers and Additives

In many industrial applications, particularly those with demanding performance requirements, this compound is blended with other plasticizers and additives to achieve a specific balance of properties, cost, and processability. google.com

For high-temperature applications, such as 90°C or 105°C rated electrical wire insulation, PVC formulations often require plasticizers with very low volatility. google.com Trimellitate esters, such as trioctyl trimellitate (TOTM) or tri-isononyl trimellitate (TINTM), are known for their excellent high-temperature performance and permanence but are significantly more expensive than phthalate esters. flexvinylalliance.comgoogle.com

Table 3: Blending Phthalates with Trimellitates for High-Temperature PVC

| Plasticizer Blend Component | Primary Contribution | Typical Concentration Limits in Blends |

| This compound (and similar HMW Phthalates) | Reduces cost, improves processability (lower melt viscosity, faster dry blending). google.comgoogle.com | Limited by volatility and high-temperature aging requirements; e.g., ~40-60 wt.% depending on the specific phthalate and trimellitate. google.com |

| Trimellitate Esters (e.g., TOTM, TINTM) | Provides excellent high-temperature resistance and low volatility (permanence). flexvinylalliance.comgoogle.com | Often constitutes the majority of the plasticizer package in high-performance applications. |

The inclusion of this compound, particularly in blends with more viscous plasticizers like trimellitates, significantly improves the processability of polymer compounds. google.comgoogle.com

Table 4: Influence of this compound on PVC Processability

| Processing Parameter | Effect of Blending with this compound | Benefit in Manufacturing |

| Melt Viscosity | Reduction, especially when blended with high-viscosity trimellitates. google.comgoogle.com | Easier processing, lower energy use, potential for higher output rates. flexvinylalliance.com |

| Dry Blending Time | Reduction in the time required to form a free-flowing powder compound. google.comgoogle.com | Increased compounding efficiency and plant throughput. |

Migration and Release Mechanisms from Materials

Non-Covalent Binding within Polymer Matrices

Isodecyl isotridecyl phthalate (B1215562) is physically mixed with polymers, most commonly polyvinyl chloride (PVC), rather than being chemically bonded to the polymer chains. This lack of covalent bonds is a key factor that facilitates its migration. The phthalate molecules are dispersed within the polymer matrix, where they are held in place by weaker intermolecular forces, such as van der Waals forces.

This physical entrapment means that the plasticizer molecules can move within the polymer structure and eventually be released from the material's surface. The process of migration is influenced by the constant motion of the polymer chains and the plasticizer molecules themselves. Over time, this movement allows the phthalate to travel from the bulk of the material to its surface, from where it can be released into the surrounding environment.

Factors Influencing Migration Rates

The rate at which isodecyl isotridecyl phthalate migrates from a material is not constant and is influenced by a variety of factors. These include the initial concentration of the plasticizer within the material, the specific characteristics of the polymer it is mixed with, and the environmental conditions to which the material is exposed.

Generally, a higher initial concentration of this compound in a polymer matrix can lead to a higher rate of migration. This is because a greater concentration gradient exists between the material and the surrounding environment, which drives the movement of the plasticizer out of the material. However, the relationship is not always linear, as the migration rate can be influenced by how the plasticizer molecules interact with each other and the polymer chains at high concentrations.

The type of polymer used plays a significant role in determining the migration rate of this compound. For instance, in flexible PVC, the plasticizer is a major component, and its migration is a well-known phenomenon . The structure and morphology of the polymer, such as its crystallinity and density, affect the ease with which the phthalate molecules can move through the matrix. Polymers with a more open and amorphous structure may allow for faster diffusion and, consequently, a higher migration rate compared to more crystalline and dense polymers.

Environmental factors significantly impact the migration of this compound.

Temperature: Higher temperatures increase the kinetic energy of both the polymer and plasticizer molecules. This increased energy leads to more rapid movement and diffusion, accelerating the migration of the phthalate to the surface of the material plaschina.com.cn. Studies on other phthalates have consistently shown a positive correlation between temperature and migration rates plaschina.com.cn.

Contact Media: The medium that comes into contact with the plastic material also plays a crucial role. For example, migration into fatty or oily substances is generally higher than into aqueous media due to the lipophilic (fat-loving) nature of phthalates. The pH of the contacting medium can also influence migration, with some studies on other phthalates showing increased migration in more acidic or alkaline solutions.

The following table illustrates the general influence of various factors on the migration of phthalates, which is applicable to this compound:

| Factor | Influence on Migration Rate |

| Concentration | Higher concentration generally leads to a higher migration rate. |

| Polymer Type | Amorphous and less dense polymers tend to allow for higher migration. |

| Temperature | Increased temperature significantly increases the migration rate. |

| Contact Media | Fatty/oily media result in higher migration compared to aqueous media. |

| Contact Time | Longer contact time generally leads to a greater total amount of migrated phthalate. |

Diffusion and Leaching Processes

The primary mechanisms for the release of this compound from a polymer matrix are diffusion and leaching.

Diffusion: This is the process by which the phthalate molecules move from an area of higher concentration (within the polymer) to an area of lower concentration (the surrounding environment). This movement occurs through the interstitial spaces between the polymer chains. The rate of diffusion is dependent on the factors mentioned above, such as temperature and polymer structure.

Leaching: This refers to the extraction of the phthalate from the material when it comes into contact with a liquid. The liquid acts as a solvent, drawing the plasticizer out of the polymer matrix. The efficiency of the leaching process depends on the solubility of this compound in the contacting liquid. For instance, leaching is more significant in non-polar solvents and fatty substances.

Research on other high molecular weight phthalates indicates that the leaching process can be a long-term source of these compounds into the environment researchgate.netd-nb.info.

Volatilization from Product Matrices

Volatilization is the process by which a substance evaporates into the air. This compound is classified as a high molecular weight phthalate, which generally means it has a lower vapor pressure and is less volatile compared to low molecular weight phthalates oxoplast.com. However, over long periods, especially at elevated temperatures, volatilization can still contribute to the release of this compound from products into the indoor and outdoor atmosphere nih.gov. This process is a potential route of human exposure through inhalation. The rate of volatilization is influenced by factors such as the surface area of the product, air circulation, and ambient temperature.

Wear and Abrasion-Induced Release from Products

The release of this compound from consumer and industrial products can be accelerated by mechanical wear and abrasion. Products such as vinyl flooring, wall coverings, and the insulation of wires and cables are subject to physical stresses during their service life, which can lead to the generation of microplastic particles and the release of the plasticizer. industrialchemicals.gov.auecocenter.org

Mechanical actions like friction, rubbing, and flexing can disrupt the surface of the plastic, creating pathways for the phthalate molecules to migrate to the surface and subsequently be released into the surrounding environment. This process can contribute to indoor air and dust contamination. Studies on PVC flooring have indicated that the presence of such materials is a significant predictor of respiratory ailments in children, potentially linked to the release of phthalates. ecocenter.org

While direct quantitative data on the release of this compound specifically due to wear and abrasion is limited in publicly available literature, the general principles of plasticizer migration suggest that mechanical stress is a significant factor. Research on other high molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are structurally similar, shows that their migration is influenced by factors that can be exacerbated by mechanical wear, such as temperature and contact with other materials. For instance, studies on heritage PVC objects have noted that the migration of these larger ortho-phthalates is often an evaporation-controlled process, which can be influenced by the physical condition of the object's surface. arxiv.org

The table below summarizes findings on the migration of high molecular weight phthalates from PVC products under various conditions, illustrating the factors that can contribute to their release. It is important to note the lack of specific data for this compound under mechanical stress.

| Phthalate Type | Product Type | Release Factor | Findings | Citation |

|---|---|---|---|---|

| High Molecular Weight Phthalates (general) | PVC Flooring | Temperature | Increased temperature leads to higher emission rates of phthalates into the air. | researchgate.netresearchgate.net |

| Diisononyl phthalate (DINP) | PVC Flooring | Dust Contact | Migration of DINP from flooring materials into house dust has been observed. | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | PVC Flooring | Heating | Migration into dust increased when the flooring was heated to 50°C. | researchgate.net |

| High Molecular Weight Phthalates | PVC Heritage Objects | Environmental Aging | Migration leads to surface exudates and stickiness, attracting dust. | arxiv.org |

| This compound | Various PVC Products | Wear and Abrasion | Specific quantitative data on release due to mechanical stress is not readily available in the reviewed literature. | N/A |

Contamination Pathways from Manufacturing Byproducts (e.g., Catalyst Degradation)

The synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with a mixture of isodecyl and isotridecyl alcohols. This chemical reaction is typically facilitated by a catalyst, with organo-titanates such as tetraalkyl titanates being a common choice. osti.gov While effective in promoting the esterification process, the catalyst itself can be a source of contamination in the final product.

During the manufacturing process, side reactions can occur, leading to the formation of byproducts. One significant pathway for contamination arises from the catalyst. For instance, when titanate catalysts containing propyl or butyl groups are used, a transesterification reaction can occur where the alkyl groups from the catalyst are incorporated into the phthalate ester molecule. This results in the formation of "co-esters," which are phthalate molecules with one isodecyl or isotridecyl group and one shorter alkyl group from the catalyst (e.g., a C3-C13 or C4-C13 phthalate co-ester).

These co-esters are impurities in the final this compound product and can have different properties, such as higher volatility, compared to the target molecule. The presence of these byproducts is a direct consequence of the catalyst's chemical nature and the reaction conditions. The amount and type of co-ester formed depend on the specific titanate catalyst used and the process parameters.

Furthermore, incomplete reactions or the presence of impurities in the raw materials, such as phthalic anhydride residues from its production, can also contribute to the final product's impurity profile. These residues can include compounds like maleic anhydride, benzoic acid, and citraconic acid, which can also undergo esterification to form mixed esters. google.com

The table below outlines the key aspects of contamination pathways from manufacturing byproducts during the synthesis of this compound.

| Source of Contamination | Mechanism | Resulting Byproduct/Impurity | Significance | Citation |

|---|---|---|---|---|

| Titanate Catalyst (e.g., Isopropyl Butyl Titanate) | Transesterification | Co-esters (e.g., C3-C13 or C4-C13 phthalates) | Alters product purity and properties (e.g., volatility). | |

| Phthalic Anhydride Residues | Esterification of impurities | Mixed esters of maleic acid, benzoic acid, etc. | Introduces a variety of ester compounds into the final product. | google.com |

| Incomplete Reaction | Presence of unreacted starting materials | Residual isodecyl/isotridecyl alcohol and phthalic anhydride | Affects the overall purity and performance of the plasticizer. | N/A |

Environmental Occurrence and Distribution

Ubiquitous Presence in Environmental Matrices

The physical and chemical properties of isodecyl isotridecyl phthalate (B1215562), such as its low water solubility and high lipophilicity, influence its distribution and persistence in the environment. vulcanchem.com It is commonly found in aquatic and terrestrial ecosystems, as well as in the atmosphere. The continuous release from numerous sources contributes to its widespread presence.

Aquatic Ecosystems (Lakes, Rivers, Marine Environments, Wastewater)

Phthalate esters are frequently detected in various aquatic environments, including lakes, rivers, and marine ecosystems. frontiersin.org Wastewater treatment plants are a significant point source of phthalates into aquatic systems, receiving them from both industrial and domestic discharges. frontiersin.orgumd.edu While treatment processes can remove a portion of these compounds, significant amounts can still be released into surface waters through effluents. greenfacts.orgumd.edu Due to their hydrophobic nature, phthalates like isodecyl isotridecyl phthalate tend to adsorb to suspended solids and accumulate in sediments. greenfacts.org

Table 1: Estimated Environmental Half-life of Similar High Molecular Weight Phthalates

| Environmental Compartment | Estimated Half-life |

| Surface Water | 50 days |

| Air | 0.6 - 0.7 days |

| Soil | 300 days |

| Sediment | 3000 days |

Source: Adapted from GreenFacts Scientific Reports. greenfacts.org

Note: Data is for Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP), which are structurally similar to this compound.

Terrestrial Compartments (Soils, Sediments, Landfills)

Terrestrial environments are significant sinks for this compound. Contamination of soils can occur through the application of sewage sludge, which often contains high concentrations of phthalates adsorbed from wastewater. greenfacts.orgumd.edu Landfills are another major reservoir, as disposed consumer and industrial products containing this phthalate slowly degrade and release it into the surrounding soil and leachate. vulcanchem.com Due to its high affinity for organic matter and low mobility, this compound is expected to be relatively immobile in soil, leading to its persistence in this compartment. greenfacts.orgnih.gov Sediments in aquatic environments also act as a long-term sink for this compound due to its tendency to adsorb to particulate matter. greenfacts.org

Atmospheric Presence

While less volatile than lower molecular weight phthalates, this compound can still be released into the atmosphere. nih.gov This can occur through volatilization from products during their use and from industrial emissions. greenfacts.orgepa.gov In the atmosphere, it can exist in both vapor and particulate phases. nih.gov The atmospheric half-life of similar high molecular weight phthalates is estimated to be relatively short, on the order of days, as they are degraded by photochemical reactions. greenfacts.orgnih.gov Particulate-phase phthalates can be removed from the atmosphere through wet and dry deposition, contributing to contamination of soil and water bodies. nih.gov

Sources and Input Pathways to the Environment

The presence of this compound in the environment is a direct result of human activities, primarily its production and use in a wide array of products. frontiersin.orgepa.gov

Industrial Discharge and Manufacturing Losses

The manufacturing process of this compound and its use in the production of plastics and other materials are significant sources of its release into the environment. greenfacts.orgeuropa.eu Wastewater discharges from these industrial facilities can contain notable concentrations of the phthalate, which then enter aquatic ecosystems. greenfacts.orgfrontiersin.org While regulations aim to limit these discharges, losses during production, handling, and processing can still occur. epa.gov

Leaching from Consumer and Industrial Products during Use and Disposal

A primary and continuous source of this compound into the environment is the leaching from the vast number of consumer and industrial products in which it is used. greenfacts.orguml.edu Since it is not chemically bonded to the polymer matrix, it can migrate out of products over time. uml.edu This leaching occurs throughout the service life of products such as PVC flooring, cables, and automotive interiors, and continues after disposal in landfills. greenfacts.orgvulcanchem.com The slow release from these products leads to a diffuse and widespread contamination of indoor and outdoor environments. uml.edu

Table 2: Common Products Containing High Molecular Weight Phthalates

| Product Category | Specific Examples |

| Building Materials | Vinyl flooring, wall coverings, roofing membranes |

| Wires and Cables | Electrical insulation and sheathing |

| Automotive | Upholstery, car undercoating, interior trim |

| Consumer Goods | Shoes, hoses, some toys and childcare articles (use now restricted in some regions) |

| Industrial Applications | Conveyor belts, sealants, adhesives |

Source: Adapted from various environmental and chemical agency reports. greenfacts.orguml.educa.govca.gov

Urban and Agricultural Runoff

This compound, a high molecular weight phthalate ester, enters the environment through various pathways, including runoff from urban and agricultural areas. Its presence in road runoff has been identified as a contributor to aquatic pollution d-nb.info. Phthalates, in general, are released into the environment during their production, processing, and waste disposal and can bind to particles, facilitating their transport. uml.edu Effluent from wastewater treatment plants (WWTPs), urban runoff, and atmospheric deposition are considered major environmental sources of phthalate esters (PAEs) iwaponline.com.

In agricultural settings, the use of plastic products such as mulching films is a significant source of PAE contamination in soils mdpi.comresearchgate.net. Because PAEs are not chemically bound to the polymer matrix, they can easily migrate into the environment mdpi.com. This can lead to their presence in agricultural runoff, subsequently contaminating nearby water bodies. One study noted that potential environmental effects are linked to the accumulation of these compounds in soils treated with sewage sludge uml.edu. Research has also indicated that factors such as agricultural film residues and surface runoff are key drivers influencing the spatial distribution of PAEs in the environment researchgate.net.

Fate in Wastewater Treatment Processes

The removal of phthalates from wastewater is a critical step in mitigating their environmental release. Generally, phthalates are not easily degraded in wastewater treatment processes due to their high hydrophobicity and low water solubility, which leads to their transfer to settled sludge umd.edu. The primary removal mechanisms for PAEs in municipal wastewater treatment plants are biotransformation and sludge adsorption iwaponline.com. For higher molecular weight phthalates, such as this compound, adsorption to sludge particulates is the dominant removal pathway nih.govepa.gov.

Removal Efficiencies of Different Treatment Technologies (e.g., SBR, UASB, Packed-Bed Reactors)

Specific removal efficiency data for this compound in various advanced wastewater treatment systems is limited. However, the general principles of phthalate removal and the performance of these technologies provide insight into its expected fate. High molecular weight phthalates are generally removed with high efficiency in conventional activated sludge systems, primarily through sorption to sludge rather than biodegradation nih.govepa.gov.

Studies have shown that technologies like Sequencing Batch Reactors (SBRs), Up-flow Anaerobic Sludge Blanket (UASB) reactors, and packed-bed reactors are effective in removing phthalates umd.edu.

Sequencing Batch Reactors (SBR): SBRs are a type of activated sludge process. Studies on composting plant leachate have shown SBRs can achieve high removal rates for chemical oxygen demand (COD) and other pollutants under optimal loading rates brieflands.com. While specific data for this compound is not available, the high solids retention time possible in SBRs can facilitate the removal of persistent organic pollutants that adsorb to sludge.

Up-flow Anaerobic Sludge Blanket (UASB): UASB reactors are high-efficiency anaerobic systems that have proven effective for treating various types of wastewater, including municipal and industrial effluents mdpi.com. They are capable of handling high organic loads and produce less excess sludge compared to aerobic systems mdpi.com. The removal of hydrophobic compounds like high molecular weight phthalates is expected to occur via adsorption to the granular sludge bed. Post-treatment of UASB effluent is often necessary to achieve higher quality effluent researchgate.netpsu.edu.

Packed-Bed Reactors: This technology, which involves passing wastewater through a bed of media where microorganisms accumulate, has also been cited for its ability to remove phthalates umd.edu. The extensive surface area for biofilm growth can enhance the removal of organic compounds.

Transfer to Sludge Particulates

The transfer to and accumulation in sewage sludge is the primary fate of this compound during wastewater treatment. Due to their low water solubility and high hydrophobicity, high molecular weight phthalates readily adsorb to the solid particles in sludge nih.govecn.nl.

A U.S. Environmental Protection Agency (EPA) assessment for Diisodecyl Phthalate (DIDP) concluded that it is mainly removed from wastewater by sorption to particles and is retained in sewage sludge epa.gov. The assessment estimates that greater than 93% of the DIDP present in wastewater is expected to accumulate in sewage sludge epa.gov. This strong adsorption to sludge means that effluent concentrations are typically very low compared to the influent ecn.nl.

A 2020 study analyzing ten phthalate esters in sludge from seven different wastewater treatment plants found that the total concentration of PAEs ranged from 7.4 to 138.6 mg/kg dry weight nih.gov. Crucially, this study identified that di-iso-nonyl phthalate (DiNP), di-iso-decyl phthalate (DiDP), and bis(2-ethylhexyl) phthalate (DEHP) accounted for over 99% of the total PAEs detected in the sludge samples, highlighting the significant accumulation of these higher molecular weight phthalates nih.gov.

Table 1: Concentration of Selected Phthalates in Sewage Sludge from Seven WWTPs

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental to the analysis of isodecyl isotridecyl phthalate (B1215562), providing the necessary separation from other phthalates and matrix components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of phthalates, including isodecyl isotridecyl phthalate. gcms.czrestek.com It offers a combination of high-resolution separation and definitive identification based on mass-to-charge ratios. gcms.czlcms.cz The typical setup involves a gas chromatograph for separating the volatile compounds, which are then introduced into a mass spectrometer for detection and quantification. oiv.int

In GC-MS analysis, two primary data acquisition modes are employed: full scan and single ion monitoring (SIM). oregonstate.edu The full scan mode acquires a complete mass spectrum over a defined range, which is invaluable for the unequivocal qualitative identification of specific isomers or homologs. gcms.cz However, for trace-level detection, the SIM mode is often preferred. gcms.cz SIM mode focuses the mass spectrometer on specific ions characteristic of the target analyte, significantly enhancing sensitivity. gcms.czoiv.int A technique known as FASST (Fast Automated Scan/SIM Type) allows for the concurrent acquisition of both full scan and SIM data, providing both high sensitivity and confident identification. gcms.cz

| Mode | Advantage | Application in this compound Analysis |

| Full Scan | Provides a complete mass spectrum for confident identification. gcms.cz | Unequivocal qualitative identification of isomers and homologs. gcms.cz |

| Single Ion Monitoring (SIM) | Increases sensitivity for trace-level detection. gcms.cz | Monitoring low-intensity, unique ions for quantification. gcms.czoiv.int |

| FASST (Scan/SIM) | Combines the benefits of both full scan and SIM modes. gcms.cz | Concurrent acquisition of full-scan and SIM data for sensitive and reliable analysis. gcms.cz |

A significant challenge in the analysis of this compound, similar to other high-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), is that it exists as a complex mixture of isomers. gcms.czrestek.com This results in multiple chromatographic peaks rather than a single, sharp peak. gcms.cz Furthermore, the quantitation ions specified in standard methods for these compounds can have very low relative intensity, making trace detection more difficult compared to other regulated phthalates. gcms.cz The structural similarities among different phthalates can also lead to shared fragment ions, most notably the common base peak at m/z 149, which complicates the identification and quantification of coeluting phthalates. gcms.czrestek.com For technical grade isomer mixtures like diisodecyl phthalate, while it is possible to identify isomer groups, complete resolution of individual isomers is often not feasible. restek.com However, unique extracted ions can be used for identification and quantification, such as m/z 307 for diisodecyl phthalate. restek.com

Interference from non-regulated but structurally similar compounds, such as terephthalate (B1205515) esters, is a common issue in the analysis of this compound and other phthalates like DINP and DIDP. gcms.cz To overcome this, the use of alternative chromatographic columns with different stationary phases has been investigated. gcms.cz For instance, while a standard RXI-5MS column may show co-elution of certain phthalates with interfering compounds, a column with a different polarity, such as an RXI-17Sil MS, can provide the necessary chromatographic resolution. gcms.cz The selection of an appropriate GC column is crucial as it directly impacts the separation efficiency, which is vital when mass spectral data alone may be insufficient for distinguishing between structurally similar phthalates. gcms.cz Columns like the Rtx-440 and Rxi-XLB have also been recommended for providing good resolution of complex phthalate mixtures. restek.com

Ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has emerged as a powerful alternative for the analysis of phthalates, including di-isodecyl phthalate (DIDP). bohrium.comnih.gov This technique is particularly useful for analyzing complex matrices and can offer advantages in the analysis of isomeric mixtures. mdpi.com A developed UHPLC-ESI-MS/MS method demonstrated the ability to simultaneously quantify DIDP and its major metabolites in various biological samples. bohrium.comnih.gov The methodology involves separation using a sub-2 µm C18 column under gradient elution, followed by detection with tandem mass spectrometry, which provides high selectivity and sensitivity. ub.edu This approach has been successfully applied to toxicokinetic studies, providing comprehensive data on the absorption, distribution, metabolism, and excretion of DIDP. bohrium.comnih.gov

| Parameter | Details | Reference |

| Technique | Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) | bohrium.comnih.gov |

| Application | Simultaneous quantification of Di-isodecyl phthalate (DIDP) and its metabolites in biological matrices (plasma, urine, feces, tissues). | bohrium.comnih.gov |

| Separation | Reversed-phase chromatography with a sub-2 µm C18 column and gradient elution. | ub.edu |

| Significance | Provides comprehensive toxicokinetic information crucial for risk assessment. bohrium.comnih.gov Offers potential advantages for analyzing isomeric mixtures compared to GC-based methods. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques

While chromatographic methods coupled with mass spectrometry are the primary tools for the detection and quantification of this compound, other spectroscopic techniques can be employed, though often for screening or in specific applications. For instance, Fourier-transform infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) method can be used for evaluating phthalates. jasco-global.com However, the sensitivity of the standard ATR method may not be sufficient to meet low regulatory limits. jasco-global.com A more sensitive approach involves a solvent extraction-condensation method, where the phthalates are extracted from a sample, concentrated into a thin film, and then measured using reflection-absorption FTIR. jasco-global.com This enhanced method can achieve lower detection limits suitable for regulatory screening. jasco-global.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation and quantification of phthalates. Quantitative NMR (qNMR) allows for the determination of a compound's concentration or purity by comparing the integral of an analyte's signal to that of a certified internal standard. ox.ac.uk

For phthalates like this compound, high-resolution ¹H NMR spectroscopy can identify characteristic signals. The most significant signals typically appear in the aromatic region of the spectrum (above 7.5 ppm), corresponding to the hydrogen atoms on the benzene (B151609) ring. researchgate.net Other signals in the aliphatic region (0.8-1.5 ppm) correspond to the various protons on the isodecyl and isotridecyl alkyl chains. researchgate.net The concentration of the phthalate can be calculated by comparing the integrated area of its characteristic signals with those of a known amount of an internal calibrant. ox.ac.uk While ¹³C NMR can also be used, ¹H NMR is often preferred due to its higher sensitivity and shorter analysis times. researchgate.net

Sample Preparation and Extraction Methods for Diverse Matrices

Effective sample preparation is crucial for the accurate analysis of this compound, as it often exists at low concentrations in complex matrices. The goal is to extract and concentrate the analyte prior to instrumental analysis.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a rapid and efficient technique for extracting analytes from solid and semi-solid samples. researchgate.netchromatographyonline.com The method utilizes conventional liquid solvents at elevated temperatures (up to 200°C) and pressures (around 1500 psi). chromatographyonline.comthermofisher.com These conditions maintain the solvent in its liquid state above its boiling point, which increases extraction speed and efficiency while significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. chromatographyonline.comuia-initiative.eu ASE has been successfully applied to extract various phthalates from environmental matrices such as soil, sediment, and mine tailings. researchgate.netresearchgate.net The high level of automation increases laboratory productivity and ensures high analyte recovery and reproducibility. thermofisher.com

| Parameter | Condition | Source |

|---|---|---|

| Extraction Solvent | Dichloromethane/Hexane mixture | researchgate.net |

| Temperature | 80°C - 120°C | researchgate.netresearchgate.net |

| Pressure | ~1500 psi (100 bar) | thermofisher.comuia-initiative.eu |

| Extraction Time | ~3 minutes per cycle | researchgate.net |

| Extraction Cycles | 2 | researchgate.net |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of organic contaminants from liquid samples, particularly water. mdpi.com The method relies on the partitioning of analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). For phthalates, which are nonpolar compounds, reverse-phase (RP) sorbents are the logical choice. mdpi.com C18 (octadecyl) bonded silica (B1680970) is a common and effective sorbent for retaining phthalates from aqueous matrices. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the concentrated analytes with a small volume of an organic solvent. gcms.cz SPE is often automated, which improves reproducibility and allows for the processing of multiple samples simultaneously. gcms.cz Studies have shown that among common cartridge types, Sep-Pak C18 cartridges can provide the best extraction performance for phthalates. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a simple, rapid, and efficient microextraction method for the preconcentration of analytes from aqueous samples. brjac.com.brnih.gov The procedure involves the rapid injection of a mixture of an extraction solvent and a dispersive solvent into the aqueous sample. brjac.com.br The extraction solvent is a small volume of a water-immiscible organic solvent with a higher density than water, while the dispersive solvent is miscible in both the extraction solvent and the aqueous phase (e.g., acetonitrile, acetone). brjac.com.br This injection creates a cloudy solution, which is a fine emulsion of the extraction solvent dispersed throughout the aqueous sample, maximizing the surface area for rapid mass transfer of the analytes into the extraction solvent. brjac.com.brmdpi.com Following extraction, centrifugation is used to break the emulsion and sediment the fine droplets of the extraction solvent, which can then be collected for analysis. mdpi.com

| Component | Example | Function | Source |

|---|---|---|---|

| Extraction Solvent | Dichloromethane, n-heptane, Chlorobenzene | Extracts the target analytes from the aqueous phase. | nih.govmdpi.com |

| Dispersive Solvent | Acetonitrile (ACN), Methanol, Acetone | Disperses the extraction solvent into fine droplets within the sample. | brjac.com.brnih.govpsu.edu |

| Sample Matrix | Water, Urine, Beverages | The liquid sample containing the analytes. | brjac.com.brmdpi.com |

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. chromatographyonline.com It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above a liquid or solid), and analytes partition from the sample matrix into the fiber coating. chromatographyonline.comnih.gov After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com The choice of fiber coating is critical for extraction efficiency. For phthalates, fibers combining different materials, such as polydimethylsiloxane/divinylbenzene (PDMS-DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have shown high extraction ability. nih.govnih.gov The method is highly sensitive, with detection limits for phthalates often in the nanogram-per-liter range. nih.govnih.gov

| Fiber Type | Key Characteristics | Performance Notes | Source |

|---|---|---|---|

| 65 µm PDMS-DVB | Polydimethylsiloxane-divinylbenzene | Selected as effective for analysis of river and port water. | nih.gov |

| 70 µm CW/DVB | Carbowax-divinylbenzene | Demonstrated high sensitivity and lower detection limits for several phthalates compared to PDMS/DVB. | dphen1.com |

| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Showed the highest ability for extraction of six investigated phthalates from bottled water. Combines a liquid polymer with a porous sorbent. | nih.gov |

Vortex and Ultrasonication Techniques

Vortex and ultrasonication are energy-input techniques frequently used to enhance the efficiency of other extraction methods, particularly for solid samples and in microextraction procedures. mdpi.comnih.gov In the context of phthalate analysis, these techniques are often combined with DLLME in a procedure known as Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (UVA-DLLME). mdpi.comresearchgate.net

Vortexing: Vigorous stirring with a vortex mixer creates an efficient dispersion of an extraction solvent within an aqueous solution, forming a microemulsion that increases the contact surface area between the solvent and the sample. mdpi.com

Ultrasonication: The application of ultrasonic waves provides energy for better dispersion and can facilitate the penetration of solvents into the pores of solid matrices, improving analyte release. nih.govacgpubs.org

Combining these two techniques leverages the strengths of both, leading to rapid and highly efficient extractions with reduced solvent volumes. psu.edu Studies have shown high recoveries for phthalates (often >80-90%) with short application times, such as 20-90 seconds of vortexing followed by a few minutes of ultrasonication. psu.edunih.govacgpubs.org

Quality Control and Validation of Analytical Methods

The validation of analytical methods is a critical process in quality control, ensuring that the chosen procedures are reliable, accurate, and fit for their intended purpose. nih.gov For complex compounds like this compound, a mixed-isomer plasticizer, rigorous validation is essential to produce consistent and credible data. nih.gov This process involves evaluating several key performance characteristics to verify that a method meets predefined acceptance criteria. npra.gov.my The suitability of all testing methods should be verified under the actual conditions of use and be thoroughly documented. npra.gov.my

Robust quality control (QC) and quality assurance (QA) programs are fundamental for generating comparable and accurate data, particularly in large-scale monitoring projects or regulatory compliance testing. nih.gov These programs often involve the use of certified reference materials, participation in proficiency testing schemes, and strict adherence to validated analytical protocols. The ubiquity of some phthalates necessitates special attention to laboratory contamination, which can be a significant source of error. europa.eu Therefore, method validation must include strategies to monitor and control background levels. europa.eu

Key Validation Parameters

Method validation assesses various parameters to define the performance and limitations of an analytical procedure. npra.gov.my These parameters ensure the method is accurate, precise, and specific for the analyte in the matrix of interest.

Accuracy and Recovery Accuracy represents the closeness of the test results to the true value. It is often evaluated through recovery studies using spiked samples or by analyzing certified reference materials (CRMs). In a study validating a method for phthalates in indoor air, the mean recoveries for Di-n-butyl phthalate (DBP) and Bis(2-ethylhexyl) phthalate (DEHP) from two types of adsorbents were between 91.3% and 99.9%. jst.go.jp Another method for analyzing phthalates in water showed recoveries ranging from 97.2% to 99.6% for a spiked blank solution and 95.1% to 98.8% for a spiked tap water sample. mdpi.com For the analysis of phthalates in marine invertebrates, a pressurized liquid extraction method yielded an average recovery of 89.2%. scirp.org

Precision (Repeatability and Reproducibility) Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability refers to the precision obtained under the same operating conditions over a short interval (intra-laboratory). A study on marine ascidians reported repeatability RSD values for DBP and DEHP as being lower than 5.0%. scirp.org